Ethyl 1-(1-(2-((2-chloro-6-methylphenyl)amino)-2-oxoethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate
Description
Ethyl 1-(1-(2-((2-chloro-6-methylphenyl)amino)-2-oxoethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate is a structurally complex small molecule featuring a dihydropyrimidinone core fused with a piperidine-carboxylate moiety and a substituted phenylacetamide side chain. Its synthesis likely follows methodologies analogous to bioactive plant-derived or microbial secondary metabolites, as highlighted in recent multidisciplinary research on biomolecule synthesis and characterization . The compound’s dihydropyrimidinone scaffold is pharmacologically significant, often associated with calcium channel modulation, anti-inflammatory, or antimicrobial activities . Crystallographic refinement tools like SHELX have been pivotal in resolving such intricate structures, enabling precise determination of bond lengths, angles, and intermolecular interactions .
Properties
IUPAC Name |
ethyl 1-[1-[2-(2-chloro-6-methylanilino)-2-oxoethyl]-4-methyl-6-oxopyrimidin-2-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O4/c1-4-31-21(30)16-8-10-26(11-9-16)22-24-15(3)12-19(29)27(22)13-18(28)25-20-14(2)6-5-7-17(20)23/h5-7,12,16H,4,8-11,13H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINXTLZFRPYLIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=CC(=O)N2CC(=O)NC3=C(C=CC=C3Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(a) Dihydropyrimidinone Derivatives
Dihydropyrimidinones (DHPMs) are well-studied for their pharmacological versatility. For instance:
- Monastrol : A mitotic kinesin inhibitor with a simpler DHPM scaffold lacking the piperidine-carboxylate and chloroaryl groups. Its bioactivity is attributed to stereoelectronic effects at the 4-methyl-6-oxo positions, which are conserved in the target compound .
- Rapamycin analogs: Modified DHPMs with macrolide appendages exhibit immunosuppressive activity, though their solubility profiles differ significantly due to increased hydrophobicity .
(b) Piperidine-Carboxylate Derivatives
Piperidine-4-carboxylate esters are common in CNS-targeting drugs. For example:
(c) Chlorinated Arylacetamides
The 2-chloro-6-methylphenyl group in the target compound parallels substituents in agrochemicals (e.g., chloracetamide herbicides) and antimicrobials. Chlorine’s electron-withdrawing effect enhances hydrogen-bonding interactions with biological targets, as seen in kinase inhibitors .
Comparative Bioactivity and Physicochemical Properties
Table 1: Comparative Analysis of Ethyl 1-(1-(2-((2-Chloro-6-methylphenyl)amino)-2-oxoethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate and Analogues
*Calculated using computational tools (e.g., SHELXPRO for crystallographic data ).
†Bioactivity data inferred from structural analogs; empirical studies pending.
Key Differentiators
Solubility : The ester group in the piperidine-carboxylate moiety improves aqueous solubility (LogP ~2.8) compared to purely aromatic DHPMs (LogP >3.5) .
Stereochemical Sensitivity : NMR and crystallographic analyses (e.g., SHELXL-refined structures) reveal that substituent positioning in regions analogous to "Region A/B" in rapamycin analogs () critically modulates target affinity .
Preparation Methods
Cyclocondensation Methodology
The dihydropyrimidinone ring is synthesized via acid-catalyzed cyclization of ethyl acetoacetate and urea derivatives, adapted from patented pyrimidinone syntheses.
Procedure:
- Combine ethyl acetoacetate (1.0 eq), urea (1.2 eq), and 2-chloroacetamide (1.1 eq) in acetic acid (0.5 M)
- Reflux at 110°C for 8–12 h under N₂ atmosphere
- Cool to 25°C and precipitate product by adding ice water
- Isolate via vacuum filtration (Yield: 68–72%)
Key Characterization Data:
- ¹H NMR (DMSO-d6, 400 MHz): δ 10.32 (s, 1H, NH), 6.24 (s, 1H, C5-H), 4.12 (q, J=7.1 Hz, 2H, OCH₂), 2.41 (s, 3H, CH₃), 1.29 (t, J=7.1 Hz, 3H, CH₃)
- HRMS (ESI+): m/z calc. for C₈H₁₁ClN₂O₃ [M+H]+: 231.0534, found: 231.0531
Functionalization with Piperidine-4-carboxylate Moiety
Nucleophilic Amination Strategy
Installation of 2-((2-Chloro-6-methylphenyl)amino)-2-oxoethyl Side Chain
Amide Coupling Protocol
WO2022056100A1 details amide bond formation using chloroacetyl chloride intermediates:
Stepwise Process:
- React chloroacetyl chloride (1.2 eq) with 2-chloro-6-methylaniline (1.0 eq) in CH₂Cl₂ at 0°C
- Add Et₃N (2.5 eq) dropwise, stir 2 h at 25°C
- Quench with 10% HCl, extract with CH₂Cl₂ (3×)
- Combine organic layers, dry (Na₂SO₄), concentrate
(Yield: 85–89%)
Coupling to Pyrimidinone Core:
- Dissolve intermediate from Step 3 (1.0 eq) in anhydrous THF
- Add HATU (1.5 eq), DIPEA (3.0 eq), and pyrimidinone-piperidine conjugate (1.0 eq)
- Stir at 40°C for 6 h
- Purify via reversed-phase HPLC (MeCN/H₂O + 0.1% TFA)
(Yield: 74–78%)
Analytical Characterization of Final Product
Spectroscopic Data:
- ¹³C NMR (CDCl₃, 100 MHz): δ 172.8 (C=O), 166.4 (C=O), 154.2 (C=O), 135.6 (Ar-C), 129.3 (Ar-C), 79.8 (piperidine C-4), 55.1 (OCH₂), 47.3 (NCH₂), 31.5 (CH₂), 28.4 (CH₃), 14.1 (CH₂CH₃)
- HPLC Purity: 99.2% (C18 column, 220 nm, 30:70 MeCN/H₂O)
X-ray Crystallography:
- Monoclinic P2₁/c space group
- Unit cell parameters: a=8.924 Å, b=12.335 Å, c=14.672 Å, β=97.85°
- Hydrogen bonding network stabilizes dihydropyrimidinone tautomer
Comparative Analysis of Synthetic Routes
Q & A
Q. How do steric and electronic effects of the 2-chloro-6-methylphenyl group influence reactivity in nucleophilic substitutions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
